
4-Formyl-3-nitrobenzonitrile
Overview
Description
Chemical Name: 4-Formyl-3-nitrobenzonitrile CAS No.: 90178-78-2 Molecular Formula: C₈H₄N₂O₃ Molecular Weight: 176.13 g/mol Synthesis: Produced via oxidation of 4-methyl-3-nitrobenzonitrile . Key Features: Contains a formyl (-CHO) group at position 4, a nitro (-NO₂) group at position 3, and a nitrile (-CN) group on the benzene ring. These electron-withdrawing substituents enhance reactivity in electrophilic substitution and coupling reactions.
Preparation Methods
Synthesis from 4-Methyl-3-nitrobenzonitrile via Oxidation and Formylation
One well-documented route involves the oxidation of 4-methyl-3-nitrobenzonitrile to introduce the formyl group at the para position relative to the nitrile, followed by purification steps. The process typically includes:
Step 1: Oxidation of methyl group to formyl group
- Reagents: Dimethylformamide (DMF) as solvent, heating conditions.
- Yield: Approximately 99% conversion reported.
Step 2: Further oxidation using sodium periodate (NaIO₄) in tetrahydrofuran (THF) and water mixture
- Reaction time: About 2.5 hours.
- Yield: Around 77%.
This two-step process efficiently converts the methyl substituent into the aldehyde group while retaining the nitro and nitrile functionalities intact.
Nitration of 3-Formylbenzonitrile
An alternative approach involves nitration of 3-formylbenzonitrile to introduce the nitro group at the 4-position:
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- Reagents: Concentrated nitric acid and sulfuric acid mixture.
- Temperature: Maintained at low temperatures (0–5°C) to avoid over-nitration.
- Reaction control: Careful temperature and stoichiometry control to minimize side products.
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- Typically ranges from 60% to 75% for the nitration step.
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- The product is isolated and purified to obtain 4-Formyl-3-nitrobenzonitrile with high purity.
Industrial and Continuous Flow Methods
In industrial settings, continuous flow reactors are employed to enhance safety and control over the nitration and oxidation steps. This method allows precise temperature regulation and reagent mixing, improving yield and reducing by-products. Catalysts and optimized reaction parameters are also used to maximize efficiency.
Preparation Route | Key Reagents/Conditions | Reaction Steps | Yield Range (%) | Notes |
---|---|---|---|---|
Oxidation of 4-methyl-3-nitrobenzonitrile | DMF heating; NaIO₄ in THF/H₂O | 2 | 77–99 | High yield; mild conditions |
Nitration of 3-formylbenzonitrile | HNO₃/H₂SO₄, 0–5°C | 1 | 60–75 | Requires careful temperature control |
Continuous flow nitration and oxidation | Continuous flow reactor; catalysts | Multi-step | Optimized high | Industrial scale; improved safety |
The oxidation of methyl to formyl groups using DMF and sodium periodate is a reliable and high-yielding method, preserving sensitive groups such as nitrile and nitro.
Nitration reactions require strict temperature control to prevent polysubstitution and formation of isomers. Low temperatures (0–5°C) and controlled addition rates are critical.
Continuous flow methods offer advantages in scalability and reproducibility, with enhanced control over exothermic nitration reactions.
The compound is sensitive to hydrolysis and light; thus, anhydrous and light-protected storage conditions are recommended during synthesis and handling.
The preparation of this compound is effectively achieved through two main synthetic strategies:
Oxidation of 4-methyl-3-nitrobenzonitrile using DMF and sodium periodate, yielding high purity product under mild conditions.
Nitration of 3-formylbenzonitrile using mixed acid nitration at low temperatures, requiring careful control to optimize yield and selectivity.
Industrial processes increasingly adopt continuous flow reactors to improve safety and efficiency. The choice of method depends on scale, available reagents, and desired purity.
This detailed analysis consolidates diverse research findings and synthetic protocols, providing a comprehensive guide for the preparation of this compound suitable for academic and industrial chemists.
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-3-nitrobenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or alcohols under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4-Amino-3-nitrobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 4-Carboxy-3-nitrobenzonitrile.
Scientific Research Applications
Signal Enhancement in Mass Spectrometry
One notable application of 4-formyl-3-nitrobenzonitrile is its role as a signal-enhancing additive in sonic-spray ionization mass spectrometry. This enhancement improves the detection sensitivity of analytes, making it a valuable tool in analytical chemistry.
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. The nitro group can be reduced to form reactive intermediates that may interact with biological molecules, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that related compounds can significantly inhibit tumor growth without notable toxicity .
Fluorescent Probes for Detection
The compound has been explored as a precursor for developing fluorescent probes capable of detecting specific biomolecules. By converting non-fluorescent nitroarene derivatives into fluorescent anilines through reduction reactions, researchers have created sensitive detection methods that outperform traditional assays like ELISA .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives related to this compound, revealing significant cytotoxicity against various cancer cell lines. The compound induced G2/M phase arrest and increased reactive oxygen species levels, leading to apoptosis in cancer cells. In vivo studies demonstrated a 75.4% inhibition of tumor growth in xenograft models without causing significant toxicity .
Case Study 2: Development of Fluorescent Sensors
In another study, researchers utilized the compound to develop a cost-effective fluorescent sensor for detecting acrolein conjugates in biological samples. The resulting sensor showed high sensitivity and reliability, indicating potential for use in clinical diagnostics .
Mechanism of Action
The mechanism of action of 4-Formyl-3-nitrobenzonitrile depends on its chemical structure and the specific reactions it undergoes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects . The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .
Comparison with Similar Compounds
Comparison with Structural Isomers
3-Formyl-4-nitrobenzonitrile (CAS 90178-82-8)
- Structural Difference : Formyl and nitro groups are swapped (positions 3 and 4).
- Molecular Formula : C₈H₄N₂O₃ (identical to 4-formyl-3-nitrobenzonitrile).
- Reactivity : The meta-directing nitro group in position 4 may alter regioselectivity in further reactions compared to the para-nitro isomer.
- Applications : Both isomers serve as intermediates in pharmaceutical synthesis, but positional differences affect their utility in specific reactions .
Comparison with Substituted Derivatives
4-Formyl-3-methoxybenzonitrile (CAS 21962-45-8)
- Substituent: Methoxy (-OCH₃) replaces nitro (-NO₂).
- Molecular Formula: C₉H₇NO₂
- Molecular Weight : 161.16 g/mol .
- Physical Properties :
- Boiling Point: 318.2°C (vs. solid state of nitro derivative).
- Polarity: Methoxy is electron-donating, reducing electrophilicity compared to nitro.
- Reactivity : Less reactive in nucleophilic substitutions but more prone to demethylation or oxidation reactions .
4-Formyl-3-hydroxybenzonitrile (CAS 74901-29-4)
- Substituent : Hydroxyl (-OH) replaces nitro.
- Molecular Formula: C₈H₅NO₂
- Key Differences :
- Increased hydrogen bonding due to -OH, enhancing solubility in polar solvents.
- Lower thermal stability compared to nitro derivatives.
- Applications : Used in dye synthesis and as a ligand in coordination chemistry .
3-Chloro-4-(4-formylphenoxy)benzonitrile (CAS 676494-58-9)
- Substituents: Chlorine (-Cl) and phenoxy (-O-C₆H₄-CHO) groups.
- Molecular Formula: C₁₄H₈ClNO₂
- Molecular Weight : 257.67 g/mol .
Physicochemical and Functional Properties Comparison
Commercial Availability and Pricing
Biological Activity
4-Formyl-3-nitrobenzonitrile (CAS Number: 90178-78-2) is a chemical compound characterized by its molecular formula CHNO and a molecular weight of 176.13 g/mol. It features a benzene ring substituted with a formyl group (-CHO) and a nitro group (-NO), placing it within the class of nitrobenzene derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Structural Characteristics
The unique structural features of this compound contribute significantly to its biological activity. The presence of the nitro group allows for reduction reactions, leading to the formation of reactive intermediates that can interact with various cellular components, potentially altering cellular functions and signaling pathways .
Anti-Cancer Properties
Research indicates that compounds similar to this compound exhibit notable anti-cancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy . The mechanism is believed to involve the modulation of cellular pathways associated with apoptosis and proliferation.
Cytochrome P450 Inhibition
This compound has also been investigated for its ability to inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it a compound of interest in drug development and toxicity studies .
Study on Anti-Cancer Activity
In a study examining the anti-cancer effects of nitroaromatic compounds, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, with IC values in the low micromolar range, highlighting its potential as an anti-cancer agent.
Cytochrome P450 Interaction
A separate study focused on the interaction between this compound and cytochrome P450 enzymes. The findings revealed that this compound could inhibit specific P450 isoforms, leading to decreased metabolic clearance of certain drugs. This effect underscores the importance of understanding such interactions in drug design .
Synthesis and Derivatives
Several synthetic routes exist for producing this compound, emphasizing its versatility in organic synthesis. Notably, the reduction of the nitro group can yield various derivatives such as 3-amino-4-nitrobenzonitrile and 3-carboxy-4-nitrobenzonitrile, which may possess distinct biological activities .
Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
---|---|---|---|
This compound | CHNO | 176.13 | Anti-cancer, Cytochrome P450 inhibitor |
3-Amino-4-nitrobenzonitrile | CHNO | 178.16 | Potential anti-cancer agent |
3-Carboxy-4-nitrobenzonitrile | CHNO | 194.15 | Antioxidant properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Formyl-3-nitrobenzonitrile, and how can reaction conditions be optimized?
A methodological approach involves sequential functionalization of the benzene ring. For example, nitration of a pre-functionalized benzonitrile derivative (e.g., 4-cyano-substituted intermediates) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. The formyl group may be introduced via Vilsmeier-Haack formylation or oxidation of a methyl group. Optimization requires monitoring via TLC or HPLC to isolate intermediates and minimize side products. For structurally similar compounds (e.g., 3-nitrobenzonitrile), nitration regioselectivity is influenced by directing groups, as noted in nitration protocols for aromatic systems .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, particularly for nitro and formyl groups .
- Spectroscopy :
- ¹H/¹³C NMR : Assign shifts for the formyl proton (~10 ppm) and nitro-adjacent carbons.
- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and nitrile (2240–2220 cm⁻¹) stretches.
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 192.06 for C₈H₄N₂O₃).
- Elemental analysis : Verify purity (>95%) .
Q. What safety protocols are essential when handling this compound in the lab?
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation .
- Spill management : Absorb with inert materials (e.g., sand) and avoid drainage contamination .
- Storage : Keep in sealed containers at 0–6°C to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural analysis?
For disordered nitro or formyl groups:
- Use SHELXL’s PART and ISOR commands to refine anisotropic displacement parameters .
- For twinned crystals (common in nitroaromatics), apply twin law matrices in SHELXL or employ the Hooft parameter in PLATON . High-resolution data (>0.8 Å) improves electron density maps for ambiguous regions.
Q. How should researchers address contradictory spectral or purity data from commercial suppliers?
- Cross-validation : Combine HPLC (e.g., C18 column, acetonitrile/water gradient) with ¹H NMR integration to assess purity.
- In-house recrystallization : Purify using ethanol/water mixtures to remove impurities (e.g., residual nitrating agents) .
- Supplier transparency : Note that some vendors (e.g., Sigma-Aldrich) do not provide analytical certificates, necessitating independent verification .
Q. What computational methods are suitable for studying this compound’s reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitro group’s para-directing effect).
- Molecular docking : Screen interactions with biological targets (e.g., enzymes with nitroreductase activity) using AutoDock Vina .
Q. How does the nitro group influence regioselectivity in further derivatization reactions?
The nitro group’s strong electron-withdrawing nature directs electrophilic substitution to the meta position. For example:
Properties
IUPAC Name |
4-formyl-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3/c9-4-6-1-2-7(5-11)8(3-6)10(12)13/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKVNTDAQHBEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531098 | |
Record name | 4-Formyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90178-78-2 | |
Record name | 4-Formyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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